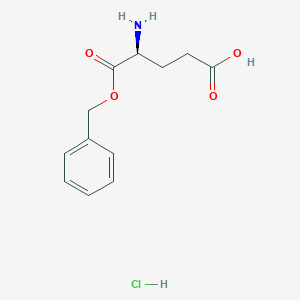

H-Glu-Obzl.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWSBJVZQUWUNZ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13030-09-6 | |

| Record name | 13030-09-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Strategic Use of H-Glu-Obzl.HCl in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of peptide synthesis, the precise control of reactive functional groups is paramount to achieving high yields and purity. Glutamic acid, with its bifunctional acidic side chain, presents a unique challenge that necessitates a robust protection strategy. This technical guide provides an in-depth analysis of H-Glu-Obzl.HCl, a key glutamic acid derivative, from the perspective of a seasoned application scientist. We will dissect the causality behind its use, detailing its role as a cornerstone in the Boc/Bzl protection strategy, providing field-tested experimental protocols, and offering insights into mitigating common side reactions. This document serves as a comprehensive resource for researchers aiming to leverage this versatile building block for the successful synthesis of complex peptides.

Introduction: The Imperative of Side-Chain Protection

The synthesis of a peptide is a systematic process of forming amide bonds in a defined sequence. To prevent uncontrolled polymerization and the formation of undesired side-products, all reactive functional groups not involved in the immediate coupling reaction must be masked with protecting groups.[1] The success of a synthesis hinges on a carefully chosen protection strategy, where different classes of protecting groups can be removed under distinct, non-interfering conditions—a concept known as orthogonality.[2]

While the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, which relies on base-labile Nα-protection and acid-labile side-chain protection, has gained widespread adoption, the tert-butyloxycarbonyl (Boc) strategy remains highly relevant, particularly for specific applications.[3] The Boc/Bzl strategy is a classic and powerful approach that employs a moderately acid-labile Boc group for the N-terminus and more robust, benzyl-based protecting groups (Bzl) for side chains.[3][4] this compound, a benzyl-protected glutamic acid, is a central player in this methodology.

Decoding the Reagent: Understanding this compound Variants

The nomenclature "this compound" designates a hydrochloride salt of glutamic acid with a free α-amino group ("H-") and a benzyl ester ("-Obzl") protecting a carboxyl group. Since glutamic acid possesses both an α- and a γ-carboxyl group, it is critical to distinguish between the specific isomers used in synthesis.

-

H-Glu(OBzl)-OH·HCl (L-Glutamic acid γ-benzyl ester hydrochloride): The side-chain γ-carboxyl group is protected. This is the most common variant for incorporating a glutamic acid residue within a peptide sequence, leaving the α-carboxyl group available for activation and coupling.[5][6]

-

H-Glu(OH)-OBzl·HCl (L-Glutamic acid α-benzyl ester hydrochloride): The α-carboxyl group is protected. This isomer is used in specialized strategies where the γ-carboxyl group is intended for amide bond formation or other modifications.

-

H-Glu(OBzl)-OBzl·HCl (L-Glutamic acid di-benzyl ester hydrochloride): Both the α- and γ-carboxyl groups are protected. This derivative is primarily used to introduce glutamic acid as the C-terminal residue of a peptide, which is then anchored to a resin in Solid-Phase Peptide Synthesis (SPPS).[7][8][9][10]

For clarity and practical application, this guide will primarily focus on the γ-benzyl ester for internal incorporation and the di-benzyl ester for C-terminal placement.

Data Presentation: Physicochemical Properties of Glutamic Acid Benzyl Esters

The selection of the correct reagent requires careful attention to its properties. The following table summarizes key data for the most common variants.

| Property | H-Glu(OBzl)-OH·HCl | H-Glu(OBzl)-OBzl·HCl |

| Synonym | L-Glutamic acid γ-benzyl ester hydrochloride | L-Glutamic acid di-benzyl ester hydrochloride |

| CAS Number | [Specific CAS needed] | 4561-10-8[8][10] |

| Molecular Formula | C12H16ClNO4[6] | C19H22ClNO4[7] |

| Molecular Weight | 273.71 g/mol [6] | 363.84 g/mol [7] |

| Appearance | White to off-white solid | White to off-white solid[9] |

| Melting Point | Not specified | 100-102 °C[7] |

| Solubility | Soluble in DMSO, Methanol, Water | Soluble in Chloroform, Dichloromethane, DMSO, Acetone[8][11] |

| Storage Conditions | -15°C[12] | 4°C, sealed storage, away from moisture[9] |

Note: Data points are compiled from various sources and may vary by supplier. Always refer to the lot-specific Certificate of Analysis.[6][10]

The Core Function: Benzyl Ester as an Orthogonal Protecting Group

The efficacy of the Boc/Bzl strategy relies on the differential acid lability of the protecting groups. The Nα-Boc group is cleaved by moderate acids, typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), in a process that must be repeated at every cycle of amino acid addition.[4] The benzyl ester protecting the glutamic acid side chain is stable under these conditions.[2] Its removal requires much harsher reagents, such as anhydrous hydrogen fluoride (HF), or a mechanistically distinct method like catalytic hydrogenolysis.[4][13] This chemical selectivity is the essence of its orthogonality and the reason it is a trusted tool for peptide chemists.

Mandatory Visualization: The Orthogonality Principle in Boc/Bzl SPPS

Caption: Orthogonality in Boc/Bzl peptide synthesis.

Experimental Protocols: Strategic Application in SPPS

The following protocols are self-validating systems, designed to ensure reaction completion and minimize side-product formation. They are presented for manual SPPS but are adaptable to automated synthesizers.

Protocol 1: Incorporation of an Internal Glutamic Acid Residue

This workflow details the coupling of Boc-Glu(OBzl)-OH to a peptide chain anchored on a resin (e.g., Peptide-NH-Resin).

Materials:

-

Peptide-NH-Resin (with free N-terminal amine)

-

Boc-Glu(OBzl)-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Activation Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Washing Solvents: DCM, DMF

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes. If starting a new synthesis cycle, perform Nα-Boc deprotection with 25-50% TFA in DCM for 1 x 2 min and 1 x 20 min. Wash thoroughly with DCM (3x) and DMF (3x).

-

Neutralization: The deprotected amine is a trifluoroacetate salt and must be neutralized.[4] Treat the resin with 10% DIEA in DMF (v/v) for 2 x 2 minutes. Wash with DMF (3x). This step is critical to liberate the free amine nucleophile for the subsequent coupling reaction.

-

Activation of Carboxylic Acid: In a separate vessel, pre-activate the incoming amino acid. Dissolve Boc-Glu(OBzl)-OH (3 equivalents relative to resin loading) and HBTU (2.9 eq.) in a minimal volume of DMF. Add DIEA (6 eq.) and allow the solution to stand for 2-5 minutes. The solution will typically change color, indicating the formation of the active ester.

-

Coupling Reaction: Add the activated Boc-Glu(OBzl)-OH solution to the neutralized resin. Agitate the mixture at room temperature for 1-2 hours. The use of excess reagents drives the reaction to completion, a core principle of solid-phase synthesis.[4]

-

Washing: After the coupling period, drain the reaction vessel and wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is DMF (3x), DCM (3x), and DMF (3x).

-

Validation (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and thus, a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.

Mandatory Visualization: SPPS Coupling Cycle Workflow

Caption: Workflow for a single amino acid coupling cycle in SPPS.

The Final Step: Deprotection and Cleavage

Once the peptide chain is fully assembled, the benzyl ester must be removed during the "global deprotection" step, which simultaneously cleaves the peptide from the solid support.

-

Catalytic Hydrogenolysis: This is the milder method. The protected peptide is treated with hydrogen gas in the presence of a palladium catalyst (Pd/C). This cleaves the benzylic C-O bond.[13][14] It is particularly useful when other functional groups sensitive to strong acid are present. However, it is incompatible with sulfur-containing residues (Cys, Met) which poison the catalyst.

-

Strong Acid Cleavage: In the context of Boc/Bzl SPPS, cleavage is most commonly achieved with anhydrous hydrogen fluoride (HF) at ~0°C for 1 hour. This is a hazardous procedure that requires specialized equipment. HF is a strong enough acid to cleave the benzyl ester, other benzyl-based side-chain protecting groups, and the linker attaching the peptide to the resin. Scavengers like anisole are added to trap the reactive carbocations generated during cleavage, preventing side reactions.[4]

Field-Proven Insights: Managing Side Reactions

Even with robust protocols, side reactions can occur. An experienced scientist anticipates and mitigates these possibilities.

-

Pyroglutamate Formation: An unprotected N-terminal glutamic acid residue can cyclize to form a pyroglutamyl residue, especially under basic conditions or during prolonged coupling times.[15]

-

Causality: The N-terminal amine attacks the side-chain γ-carboxyl group.

-

Mitigation: Ensure neutralization steps are brief and that the subsequent coupling is initiated promptly. If Glu is the N-terminal residue, consider using a pre-formed pyroglutamic acid derivative if that is the desired product.

-

-

Transesterification: During the initial loading of the first amino acid onto the resin, if a base like tetramethylammonium hydroxide (TMAH) is used with an alcohol solvent, the benzyl ester can be exchanged for the corresponding ester of the solvent (e.g., methyl ester if methanol is present).[16]

-

Causality: Base-catalyzed nucleophilic acyl substitution at the ester carbonyl.

-

Mitigation: Use cesium salt-mediated resin loading methods (Boc-AA-OCs) which do not require strong organic bases and are performed in solvents like DMF.[16]

-

Data Presentation: Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; Poor resin swelling; Insufficient activation time or reagents. | Double couple with fresh reagents; Switch to a more potent coupling agent (e.g., HATU); Check solvent quality. |

| Low Final Yield | Incomplete coupling at multiple steps; Premature chain termination; Loss of peptide during cleavage/workup. | Optimize coupling times; Use capping steps (e.g., with acetic anhydride) after each coupling to terminate unreacted chains; Optimize cleavage and purification protocols. |

| Unexpected Mass in Final Product (+18 Da) | Incomplete deprotection of the benzyl group. | Increase HF cleavage time or temperature slightly; If using hydrogenolysis, ensure the catalyst is active and reaction runs to completion. |

| Unexpected Mass in Final Product (-18 Da from Glu) | Pyroglutamate formation at N-terminus. | Minimize exposure of N-terminal Glu to basic conditions; Couple the next residue quickly after deprotection and neutralization. |

Conclusion

This compound and its related derivatives are not merely reagents, but strategic tools that enable the controlled and predictable synthesis of glutamic acid-containing peptides. Their value lies in the robust and orthogonal nature of the benzyl ester protection within the well-established Boc/Bzl framework. By understanding the distinct roles of the γ-monoester and the di-ester, mastering the coupling and deprotection protocols, and anticipating potential side reactions, researchers and drug development professionals can confidently incorporate this essential building block into their synthetic workflows, paving the way for the creation of novel and complex peptide therapeutics.

References

- The Role of N-Cbz-D-glutamic Acid Alpha-benzyl Ester in Peptide Synthesis. Google Vertex AI Search.

- Buy this compound from HANGZHOU HAILAN CHEMICAL CO.,LTD. ECHEMI.

- D-Glutamic acid dibenzyl ester hydrochloride. ChemBK.

- Amino Acid Derivatives for Peptide Synthesis. [Source Name Redacted].

- 26.7: Peptide Synthesis. Chemistry LibreTexts.

- H-GLU(OBZL)-OBZL HCL | 4561-10-8. ChemicalBook.

- Protecting Groups in Peptide Synthesis.

- Peptide synthesis - Acid group protection. Química Organica.org.

- The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS. Benchchem.

- A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis. Benchchem.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

- H-Glu(OBzl)-OBzl.

- H-Glu(OBzl)-OBzl HCl [4561-10-8]. Aapptec Peptides.

- Side reactions in solid-phase peptide synthesis and their applic

- The Science Behind H-Glu(OBzl)-OH: Properties, Synthesis, and Usage. [Source Name Redacted].

- H-Glu(OBzl)-OH HCl, L-Glutamic acid gamma-benzyl ester hydrochloride salt. Aapptec.

- Introduction to Peptide Synthesis. Master Organic Chemistry.

Sources

- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. peptide.com [peptide.com]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. chembk.com [chembk.com]

- 8. H-GLU(OBZL)-OBZL HCL | 4561-10-8 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. peptide.com [peptide.com]

- 16. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of H-Glu-Obzl.HCl in organic synthesis

An In-Depth Guide to the Role and Mechanism of H-Glu(OBzl)-OH·HCl in Modern Organic Synthesis

Executive Summary

L-Glutamic acid γ-benzyl ester hydrochloride, commonly abbreviated as H-Glu(OBzl)-OH·HCl, is a cornerstone building block in modern organic synthesis. Far more than a simple amino acid derivative, its utility is defined by the strategic placement of a benzyl ester protecting group on its side-chain carboxyl function. This guide elucidates the core mechanisms through which H-Glu(OBzl)-OH·HCl operates, focusing on its principal role in peptide synthesis, its application as a chiral scaffold in asymmetric synthesis, and its function as a monomer in the creation of advanced biomaterials. We will explore the causality behind its use, from the principles of orthogonal protection to the stereochemical integrity it imparts, providing researchers, chemists, and drug development professionals with a comprehensive understanding of its synthetic versatility.

Foundational Principles: Structure and Protecting Group Strategy

The efficacy of H-Glu(OBzl)-OH·HCl in complex synthetic routes stems from its unique trifunctional nature—an α-amino group, an α-carboxyl group, and a γ-carboxyl group—and the selective masking of the most reactive side-chain functionality.

Chemical Properties and Structure

H-Glu(OBzl)-OH·HCl is the hydrochloride salt of L-glutamic acid in which the γ-carboxyl group has been converted to a benzyl ester.[1] This modification leaves the α-amino group protonated and the α-carboxyl group free for subsequent reactions.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₆ClNO₄ | [1] |

| Molecular Weight | 273.71 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 181-182 °C | [3][4] |

| Chirality | (S)-configuration | [4] |

| Primary Function | Protected Amino Acid Building Block | [3] |

The Benzyl Ester: A Strategic Carboxyl Protection

In multi-step synthesis, particularly in peptide chemistry, it is imperative to temporarily deactivate certain functional groups to prevent unwanted side reactions.[5] This is the role of a protecting group. The benzyl (Bzl) group is an ideal choice for protecting carboxylic acids for several key reasons:

-

Stability: It is robust and stable under a wide range of reaction conditions, including the basic and mildly acidic conditions often used for the removal of other protecting groups (e.g., Fmoc and Boc).[5]

-

Orthogonality: The true power of the benzyl group lies in its unique deprotection method: catalytic hydrogenolysis (e.g., H₂ over a Palladium catalyst).[3] This cleavage condition is orthogonal, meaning it is highly specific and will not affect most other common protecting groups, allowing for selective deprotection at a desired stage of the synthesis.[5][6]

-

Reactivity Modulation: By protecting the γ-carboxyl group, the reactivity of the molecule is channeled exclusively through the α-amino and α-carboxyl groups, thereby directing the course of peptide bond formation.[7]

The Core Mechanism in Peptide Synthesis

The primary application of H-Glu(OBzl)-OH·HCl is the incorporation of glutamic acid residues into a growing peptide chain without interference from the side-chain carboxyl group.[1][3] The mechanism is a carefully orchestrated sequence of activation, coupling, and deprotection.

Step-by-Step Peptide Bond Formation

The general workflow involves activating the α-carboxyl group of one amino acid and reacting it with the α-amino group of another.[8][9] When using H-Glu(OBzl)-OH·HCl as the amino component (the N-terminus of a new bond), the process is as follows:

-

Amine Neutralization: The hydrochloride salt is first neutralized with a non-nucleophilic base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIEA)) to liberate the free α-amino group, transforming it into a potent nucleophile.[8][10]

-

Carboxyl Activation: In a separate vessel, the N-protected incoming amino acid (e.g., Z-Phe-OH) is activated. This is commonly achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) or EDC·HCl, often with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[8][9] This step converts the carboxylic acid into a highly reactive intermediate (e.g., an O-acylisourea or an active ester).

-

Nucleophilic Acyl Substitution (Coupling): The neutralized H-Glu(OBzl)-OH is added to the activated amino acid. The nucleophilic α-amino group of glutamate attacks the electrophilic carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate which then collapses to form the desired peptide bond, releasing the activated group as a byproduct (e.g., dicyclohexylurea, DCU).[10]

This entire process ensures that the peptide linkage forms exclusively at the α-positions, as the γ-carboxyl group remains inert due to the benzyl protection.

Visualization of the Peptide Coupling Workflow

Sources

- 1. H-Glu-Obzl.HCl (945651-03-6) for sale [vulcanchem.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. gamma-Benzyl L-glutamate | 1676-73-9 [chemicalbook.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Applications of Glutamic Acid Derivatives in Research

Abstract: L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, integral to a vast array of physiological processes ranging from synaptic plasticity to cognition. Its profound importance has driven the development of a diverse arsenal of chemical derivatives. These derivatives are not mere analogues but sophisticated molecular tools that enable researchers to dissect the complex glutamatergic signaling network with high precision. This guide provides an in-depth technical overview of the major classes of glutamic acid derivatives and their critical applications in research. We will explore their use as receptor-specific agonists and antagonists, modulators of glutamate homeostasis, and advanced probes for optical control and imaging. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful compounds to advance our understanding of neuroscience and develop novel therapeutics for neurological and psychiatric disorders.

Introduction: The Central Role of L-Glutamate

L-glutamic acid, primarily known in its anionic form L-glutamate, is the most abundant excitatory neurotransmitter in the brain.[1][2] It is essential for nearly all aspects of normal brain function, including learning, memory, and cognition.[1][3] The precise regulation of glutamate signaling is paramount; an imbalance is implicated in numerous pathological conditions, from neurodegenerative diseases like Alzheimer's to psychiatric disorders such as schizophrenia.[1][4][5]

The Glutamatergic Synapse: A Complex Signaling Hub

The action of glutamate unfolds at the synapse, where it is released from presynaptic terminals and binds to a variety of receptors on both pre- and postsynaptic neurons. These receptors are broadly divided into two superfamilies:

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They include AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), Kainate, and NMDA (N-methyl-D-aspartate) receptors.[6]

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through slower, second-messenger signaling pathways.[6][7][8]

The concentration of glutamate in the synaptic cleft is tightly controlled by Excitatory Amino Acid Transporters (EAATs), which rapidly clear glutamate to prevent excitotoxicity.[9][10]

The Need for Specific Tools: The Rise of Glutamic Acid Derivatives

Given the diversity of glutamate receptors and regulatory proteins, studying the glutamatergic system requires tools with high specificity. Endogenous L-glutamate activates all its receptors, making it unsuitable for isolating specific pathways.[2] This necessity spurred the synthesis and characterization of thousands of glutamic acid derivatives. These compounds are designed to selectively interact with a single receptor subtype, transporter, or enzyme, providing researchers with the precision needed to probe specific biological questions.[11]

Probing Glutamate Receptors: Agonists and Antagonists

The most extensive application of glutamic acid derivatives is the pharmacological dissection of receptor function. By selectively activating (agonists) or blocking (antagonists) specific receptor subtypes, researchers can elucidate their roles in synaptic transmission and plasticity.

Ionotropic Glutamate Receptors (iGluRs)

iGluRs are critical for fast excitatory signaling and are primary targets for research into learning, memory, and neurotoxicity.[12][13]

AMPA receptors mediate the majority of fast excitatory neurotransmission.[13][14]

-

Agonists: AMPA itself is a selective agonist used to define this receptor class. Other research agonists include Fluorowillardiine and (S)-5-Fluorowillardiine.

-

Antagonists: Competitive antagonists like CNQX and NBQX are invaluable for blocking AMPA receptor-mediated currents in electrophysiology to isolate NMDA receptor activity.

-

Positive Allosteric Modulators (PAMs) / Ampakines: These compounds, such as aniracetam and cyclothiazide, do not activate the receptor directly but enhance its function in the presence of glutamate.[14][15] They are widely used to investigate cognitive enhancement and have been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF).[12][14]

Kainate receptors have a more nuanced role, modulating both pre- and postsynaptic activity.

-

Agonists: Kainic acid is the defining agonist. Domoic acid is another potent, naturally occurring agonist.

-

Antagonists: UBP302 and UBP310 are selective antagonists that have helped differentiate the roles of kainate receptors from AMPA receptors in synaptic plasticity.

NMDA receptors are crucial for synaptic plasticity, but their overactivation leads to excitotoxicity.[16] They require both glutamate and a co-agonist (glycine or D-serine) for activation.[17]

-

Agonists: NMDA is the selective agonist.

-

Antagonists: A diverse range of antagonists targets different sites on the receptor complex:

-

Competitive Antagonists: AP5 (D-2-amino-5-phosphonopentanoate) competes with glutamate at its binding site.

-

Channel Blockers (Non-competitive): MK-801 (Dizocilpine) and Ketamine block the open ion channel, making them use-dependent.[4][17] Memantine is a clinically used low-affinity channel blocker that preferentially inhibits pathological overactivation while sparing normal transmission.[4][16]

-

Glycine Site Antagonists: 7-Chlorokynurenic acid blocks the co-agonist site, preventing receptor activation.[9]

-

Technical Focus: Step-by-Step Protocol for Electrophysiological Recording of NMDA Receptor Activity

This protocol describes the isolation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices using whole-cell patch-clamp electrophysiology.

-

Slice Preparation: Prepare 300 µm thick coronal or sagittal brain slices (e.g., hippocampus) from a rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 30-32°C.

-

Cell Identification: Visualize neurons (e.g., CA1 pyramidal neurons) using differential interference contrast (DIC) optics.

-

Patching: Establish a whole-cell patch-clamp configuration. Voltage-clamp the neuron at +40 mV to relieve the magnesium block of the NMDA receptor channel.

-

Pharmacological Isolation:

-

Begin perfusion with aCSF containing a GABA-A receptor antagonist (e.g., 100 µM Picrotoxin) to block inhibitory currents.

-

Add an AMPA/Kainate receptor antagonist (e.g., 20 µM CNQX) to the perfusion solution. This is the critical step to isolate NMDA receptor currents.

-

-

Stimulation: Place a stimulating electrode in a relevant afferent pathway (e.g., Schaffer collaterals). Deliver a brief electrical stimulus to evoke synaptic release of glutamate.

-

Data Acquisition: Record the resulting slow-decaying EPSC. This current is mediated exclusively by NMDA receptors.

-

Validation: At the end of the experiment, perfuse the slice with a specific NMDA receptor antagonist (e.g., 50 µM AP5). A complete block of the evoked current validates it as an NMDA receptor-mediated response.

Metabotropic Glutamate Receptors (mGluRs)

mGluRs offer finer control over synaptic activity and are major targets for drug discovery in psychiatric and neurological disorders.[8][18] They are classified into three groups based on sequence homology and pharmacology.

-

Group I (mGlu1, mGlu5): Postsynaptically located, their activation leads to neuronal excitation.

-

Agonists: DHPG is a selective agonist for this group.

-

Negative Allosteric Modulators (NAMs): MPEP is a classic mGlu5 NAM, used extensively in addiction research.[19]

-

-

Group II (mGlu2, mGlu3): Primarily presynaptic, their activation inhibits neurotransmitter release.

-

Agonists: LY354740 is a potent and selective group II agonist.[7] These are investigated for anxiolytic and antipsychotic properties.

-

-

Group III (mGlu4, mGlu6, mGlu7, mGlu8): Also primarily presynaptic autoreceptors that reduce glutamate release.

-

Agonists: L-AP4 is a selective group III agonist.

-

Data Summary: Selected Glutamic Acid Derivatives and Their Targets

| Derivative | Class | Primary Target(s) | Typical Research Application |

| AMPA | Agonist | AMPA Receptors | Receptor classification, inducing excitotoxicity |

| CNQX | Antagonist | AMPA/Kainate Receptors | Isolating NMDA receptor currents |

| Aniracetam | PAM | AMPA Receptors | Cognitive enhancement studies, promoting BDNF |

| NMDA | Agonist | NMDA Receptors | Receptor classification, plasticity studies |

| AP5 | Antagonist | NMDA Receptors (Glu site) | Blocking LTP, neuroprotection studies |

| MK-801 | Antagonist | NMDA Receptors (Channel) | Inducing psychosis models, neuroprotection |

| DHPG | Agonist | Group I mGluRs | Studying mGluR-dependent LTD |

| LY354740 | Agonist | Group II mGluRs | Preclinical studies for anxiety and psychosis |

| L-AP4 | Agonist | Group III mGluRs | Investigating presynaptic inhibition |

| TBOA | Inhibitor | All EAAT subtypes | Studying effects of impaired glutamate uptake |

Targeting Glutamate Transport and Metabolism

Maintaining glutamate homeostasis is crucial for preventing excitotoxicity. Derivatives that target transporters and enzymes allow researchers to manipulate synaptic glutamate concentrations and duration.

Excitatory Amino Acid Transporters (EAATs)

EAATs are responsible for clearing glutamate from the synapse.[9] Their inhibition prolongs the presence of glutamate, affecting synaptic signaling.

-

Broad-Spectrum Inhibitors: TBOA (DL-threo-β-benzyloxyaspartate) is a widely used non-transportable inhibitor of all EAAT subtypes.[10] It is used to study the consequences of glutamate spillover and transporter dysfunction.

-

Subtype-Selective Inhibitors: The development of subtype-selective inhibitors, such as UCPH-101 for EAAT1, is a key goal for creating more targeted research tools and potential therapeutics.[10][20]

Key Enzymes in Glutamate Metabolism

-

Glutamine Synthetase: This enzyme converts glutamate to glutamine in astrocytes. Methionine sulfoximine (MSO) is an inhibitor used to study the glutamate-glutamine cycle.

-

Glutamate Decarboxylase (GAD): This enzyme synthesizes the inhibitory neurotransmitter GABA from glutamate.[21] Inhibitors are used to study the balance of excitation and inhibition.

Advanced Applications of Glutamic Acid Derivatives

Beyond classical pharmacology, glutamate derivatives have been engineered into sophisticated tools for optical control and imaging, providing unparalleled spatiotemporal resolution.

Caged Glutamate Compounds for Spatiotemporal Control

"Caged" compounds are inert molecules that release an active substance upon photolysis (uncaging) with light.[22][23] Caged glutamate allows researchers to release glutamate at precise locations (e.g., a single dendritic spine) and at specific times.

-

MNI-glutamate (4-methoxy-7-nitroindolinyl-caged L-glutamate): This is the most widely used caged glutamate for two-photon uncaging.[22][24][25] Two-photon excitation provides the high spatial resolution (~1 µm) needed to stimulate individual synapses, revolutionizing the study of synaptic plasticity.[24][25][26]

-

RuBi-Glutamate (Ruthenium-bipyridine-triphenylphosphine caged glutamate): Can be uncaged with visible light, offering an alternative to UV-sensitive compounds and having a higher quantum efficiency.[24]

Experimental Workflow: Two-Photon Uncaging of MNI-Glutamate

This diagram illustrates the workflow for stimulating a single dendritic spine using two-photon uncaging of MNI-Glutamate while recording the postsynaptic response.

Caption: Workflow for a single-spine two-photon uncaging experiment.

Fluorescent Probes for Glutamate Imaging

Genetically encoded fluorescent sensors for glutamate allow for real-time visualization of glutamate dynamics in vivo.[27] While not direct derivatives of glutamic acid, they are based on glutamate-binding proteins.

-

iGluSnFR: This intensity-based glutamate-sensing fluorescent reporter is a fusion of a glutamate-binding protein and a circularly permuted green fluorescent protein (cpGFP).[27][28] When glutamate binds, the protein undergoes a conformational change that increases the fluorescence of the GFP.[28] This tool has been instrumental in visualizing glutamate release from neurons and astrocytes in awake, behaving animals.[27][29] Newer variants have improved kinetics and affinity, further enhancing their utility.[30][31]

Glutamic Acid Derivatives in Drug Discovery

The central role of glutamate in pathophysiology makes its signaling components prime targets for therapeutics.

-

Neurodegenerative Diseases: Memantine, an NMDA receptor antagonist, is approved for the treatment of moderate-to-severe Alzheimer's disease, where it is thought to mitigate excitotoxicity.[16][17]

-

Psychiatric Disorders: The rapid antidepressant effects of the NMDA receptor antagonist ketamine have revolutionized depression research and treatment.[16][17] Additionally, modulators of mGluRs are being actively investigated for schizophrenia and anxiety.[7][8]

-

Other Applications: Poly-γ-glutamic acid (γ-PGA), a naturally occurring biopolymer, is being explored for drug delivery systems due to its biodegradability and non-immunogenic properties.[32][33][34] Similarly, Poly(α-L-glutamic acid) (PGA) is used to create nanomaterials for delivering cancer drugs.[35][36] Monosodium glutamate (MSG), a well-known food additive, is also used in research as a tool to reduce sodium content in foodstuffs while maintaining palatability.[37][38]

Conclusion and Future Perspectives

Glutamic acid derivatives have transitioned from simple pharmacological tools to highly sophisticated agents that allow for the precise manipulation and visualization of the nervous system. The continued development of compounds with greater subtype selectivity, novel mechanisms of action (e.g., allosteric modulators), and enhanced properties for in vivo use will be crucial. The integration of these chemical tools with advanced imaging, electrophysiology, and genetic techniques will continue to drive fundamental discoveries in neuroscience and pave the way for a new generation of therapies for debilitating brain disorders.

References

-

NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. [Link]

-

Marvin, J. S., Borghuis, B. G., Tian, L., et al. (2013). An optimized fluorescent probe for visualizing glutamate neurotransmission. Nature Methods, 10(2), 162-170. [Link]

-

O'Neill, M. J., Bleakman, D., Zimmerman, D. M., & Nisenbaum, E. S. (2004). AMPA receptor potentiators for the treatment of CNS disorders. Current drug targets. CNS and neurological disorders, 3(3), 181–194. [Link]

-

Conti, P., De Amicis, M., & Di Giovanni, P. (2003). Substrate inhibitors and blockers of excitatory amino acid transporters in the treatment of neurodegeneration: critical considerations. Current medicinal chemistry, 10(21), 2289–2298. [Link]

-

Fino, E., Araya, R., Peterka, D. S., et al. (2009). RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines. Frontiers in Neural Circuits, 3, 2. [Link]

-

Stein, I. S., & Zito, K. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Methods in molecular biology (Clifton, N.J.), 1941, 65–81. [Link]

-

Bolding, K., Eriksen, J., & Bunch, L. (2019). Discovery of the First Selective Inhibitor of Excitatory Amino Acid Transporter Subtype 1. Journal of Medicinal Chemistry, 62(22), 10394-10400. [Link]

-

Ogunleye, A., Bhat, A., Irorere, V. U., et al. (2015). Poly-γ-glutamic acid: production, properties and applications. Microbiology, 161(Pt 1), 1–17. [Link]

-

Ellis-Davies, G. C. (2018). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. [Link]

-

Wang, T., Wang, Z., Zhang, S., et al. (2023). Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials. Polymers, 15(22), 4448. [Link]

-

Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Cold Spring Harbor protocols, 2019(1). [Link]

-

Li, C. (2022). Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery. Biomolecules, 12(5), 636. [Link]

-

What are NMDA receptor antagonists and how do they work?. Patsnap Synapse. [Link]

-

NMDA receptor antagonist. Grokipedia. [Link]

-

Krystal, J. H., Mathew, S. J., & D'Souza, D. C. (2008). The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases. Current drug targets, 9(7), 586–604. [Link]

-

What is the mechanism of action of N-methyl-D-aspartate (NMDA) receptor antagonists?. Prescriber's Letter. [Link]

-

Glutamate-sensitive fluorescent reporter. Wikipedia. [Link]

-

Gaware, V. S., Rathod, V. K., & Dhavale, D. D. (2017). Bacterial-Derived Polymer Poly-γ-Glutamic Acid (γ-PGA)-Based Micro/Nanoparticles as a Delivery System for Antimicrobials and Other Biomedical Applications. Applied microbiology and biotechnology, 101(4), 1387–1400. [Link]

-

Verdon, G., & Boudker, O. (2020). Structure and allosteric inhibition of excitatory amino acid transporter 1. Nature, 588(7836), 178–183. [Link]

-

Olive, M. F. (2009). Metabotropic Glutamate Receptor Ligands as Potential Therapeutics for Addiction. Current drug abuse reviews, 2(1), 83–98. [Link]

-

Ghasemi, M., & Shafaroodi, H. (2018). AMPA receptor potentiators: From drug design to cognitive enhancement. Pharmacology & therapeutics, 188, 175–190. [Link]

-

Li, C. (2022). Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery. Biomolecules, 12(5), 636. [Link]

-

NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Original UCI. [Link]

-

An optimized fluorescent probe for visualizing glutamate neurotransmission. Nature Methods. [Link]

-

Galdino-Pitta, M. R., Pitta, I. D. R., & Galdino, S. L. (2023). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. International journal of molecular sciences, 24(13), 10839. [Link]

-

Jin, R., Clark, S., & Gouaux, E. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience, 25(39), 9027–9036. [Link]

-

New Neuroscience Tool: The iGluSnFR3 Glutamate Sensor. Addgene Blog. [Link]

-

Wang, S. S., & Augustine, G. J. (2000). Quantification of spread of cerebellar long-term depression with chemical two-photon uncaging of glutamate. Proceedings of the National Academy of Sciences, 97(15), 8617–8622. [Link]

-

Lindsley, C. W., Bates, B. S., & Conn, P. J. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chemical Neuroscience, 1(8), 570–581. [Link]

-

Goudet, C., Malhaire, F., & Pin, J. P. (2022). Metabotropic glutamate receptor orthosteric ligands and their binding sites. Neuropharmacology, 204, 108886. [Link]

-

Armbruster, M., Naskar, S., & Roth, A. (2020). Effects of fluorescent glutamate indicators on neurotransmitter diffusion and uptake. eLife, 9, e55664. [Link]

-

Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]

-

Exploring L-Glutamic Acid: Functions and Applications. SynapseForges. [Link]

-

Maluly, H. D. B., Arisseto-Bragotto, A. P., & Reyes, F. G. R. (2017). Monosodium glutamate as a tool to reduce sodium in foodstuffs: Technological and safety aspects. Food science & nutrition, 5(6), 1039–1048. [Link]

-

Maluly, H. D. B., Arisseto-Bragotto, A. P., & Reyes, F. G. R. (2017). Monosodium glutamate as a tool to reduce sodium in foodstuffs: Technological and safety aspects. Food Science & Nutrition, 5(6), 1039-1048. [Link]

-

The science behind monosodium glutamate: Flavor modulation, food palatability, and potential health effects. Food Science and Technology Letters. [Link]

-

Jebreen, M. B., & Khairi, M. A. (2025). Exploring the Monosodium Glutamate (MSG) and Its Role to Consumption Behaviors Regarding Food Safety. Journal of Agri-Food Science and Technology, 6(2), 129-140. [Link]

-

Massey, S. C. (2018). Glutamate receptor agonists and antagonists. Webvision: The Organization of the Retina and Visual System. [Link]

-

Dolman, N. P., Larsen, K. E., & Mena, E. E. (2010). Discovery of a New Class of Ionotropic Glutamate Receptor Antagonists by the Rational Design of (2S,3R)-3-(3-Carboxyphenyl)-pyrrolidine-2-carboxylic Acid. Journal of medicinal chemistry, 53(21), 7726–7735. [Link]

-

Maluly, H. D. B., Arisseto-Bragotto, A. P., & Reyes, F. G. R. (2017). Monosodium glutamate as a tool to reduce sodium in foodstuffs: Technological and safety aspects. Food Science & Nutrition, 5(6), 1039-1048. [Link]

-

AMPA receptor agonists, antagonists and modulators: Their potential for clinical utility. ResearchGate. [Link]

-

Madsen, U., Bräuner-Osborne, H., & Greenwood, J. R. (2003). Glutamate receptor agonists: stereochemical aspects. Current medicinal chemistry, 10(21), 2259–2271. [Link]

-

Glutamic acid. Wikipedia. [Link]

Sources

- 1. synapseforges.com [synapseforges.com]

- 2. researchgate.net [researchgate.net]

- 3. Glutamate receptor agonists: stereochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disord… [ouci.dntb.gov.ua]

- 6. lifechemicals.com [lifechemicals.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a New Class of Ionotropic Glutamate Receptor Antagonists by the Rational Design of (2S,3R)-3-(3-Carboxyphenyl)-pyrrolidine-2-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. AMPA receptor potentiators for the treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. grokipedia.com [grokipedia.com]

- 17. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 18. Metabotropic glutamate receptor orthosteric ligands and their binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Glutamic acid - Wikipedia [en.wikipedia.org]

- 22. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 23. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]

- 25. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 26. pnas.org [pnas.org]

- 27. An optimized fluorescent probe for visualizing glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 28. blog.addgene.org [blog.addgene.org]

- 29. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 30. Glutamate-sensitive fluorescent reporter - Wikipedia [en.wikipedia.org]

- 31. Effects of fluorescent glutamate indicators on neurotransmitter diffusion and uptake | eLife [elifesciences.org]

- 32. researchgate.net [researchgate.net]

- 33. Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Bacterial-Derived Polymer Poly-γ-Glutamic Acid (γ-PGA)-Based Micro/Nanoparticles as a Delivery System for Antimicrobials and Other Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. Recent Advances in Poly(α- L-glutamic acid)-Based Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Monosodium glutamate as a tool to reduce sodium in foodstuffs: Technological and safety aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

A Technical Guide to Benzyl-Protected Glutamic Acid Derivatives: Synthesis, Application, and Characterization

This guide provides an in-depth analysis of benzyl-protected glutamic acid derivatives, focusing on their molecular characteristics, synthesis, and applications in peptide chemistry and drug development. Given the potential for ambiguity in nomenclature, this document delineates the distinct properties of the mono- and di-protected forms to ensure clarity and precision for researchers and scientists.

Deciphering the Nomenclature: Mono- vs. Di-Benzyl Esters

The term "H-Glu-Obzl.HCl" can refer to several related compounds. The most common interpretations are L-Glutamic acid γ-benzyl ester hydrochloride and L-Glutamic acid dibenzyl ester hydrochloride. The positioning of the benzyl protecting group(s) significantly alters the molecule's properties and applications.

-

L-Glutamic acid γ-benzyl ester hydrochloride (H-Glu(OBzl)-OH · HCl) : In this form, the gamma-carboxyl group of glutamic acid is protected as a benzyl ester, while the alpha-carboxyl group remains free. This selective protection is crucial for peptide synthesis where the alpha-carboxyl group needs to be available for coupling reactions.

-

L-Glutamic acid dibenzyl ester hydrochloride (H-Glu(OBzl)-OBzl · HCl) : Here, both the alpha- and gamma-carboxyl groups are protected as benzyl esters. This fully protected derivative serves as a building block when the C-terminus of the glutamic acid residue is not intended to participate in the initial peptide bond formation.

Molecular Formula and Weight

Precise molecular weight and formula are fundamental for stoichiometric calculations in synthesis and for analytical characterization. The table below summarizes these key parameters for the most common benzyl-protected glutamic acid derivatives.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |

| L-Glutamic acid γ-benzyl ester hydrochloride | H-Glu(OBzl)-OH · HCl | C₁₂H₁₆ClNO₄ | 273.71[1] |

| L-Glutamic acid dibenzyl ester hydrochloride | H-Glu(OBzl)-OBzl · HCl | C₁₉H₂₂ClNO₄ | 363.84[2][3] |

| L-Glutamic acid γ-benzyl ester | H-Glu(OBzl)-OH | C₁₂H₁₅NO₄ | 237.25[4] |

Physicochemical Properties and Handling

The benzyl ester derivatives of glutamic acid are typically supplied as white to off-white crystalline powders.[2][5] Proper storage is critical to maintain their integrity. These compounds should be stored in a cool, dry place, with recommended temperatures between 2-8°C, and protected from moisture.[2][4] For solutions, storage at -20°C for up to a month or -80°C for up to six months is advised to prevent degradation.[2]

Solubility is a key consideration for reaction setup. While specific solubility can vary, DMSO is a common solvent for creating stock solutions.[2] It is important to note that hygroscopic DMSO can impact the solubility, so using a fresh aliquot is recommended.[2]

Role in Peptide Synthesis

Benzyl-protected glutamic acid derivatives are invaluable building blocks in solid-phase and solution-phase peptide synthesis. The choice between the mono- and di-protected form is dictated by the synthetic strategy.

Workflow for Peptide Synthesis using H-Glu(OBzl)-OH · HCl

The following diagram illustrates a typical workflow for incorporating a glutamic acid residue into a peptide chain using the gamma-protected form.

Caption: Workflow for Solid-Phase Peptide Synthesis.

In this process, the free alpha-carboxyl group of H-Glu(OBzl)-OH allows for its activation and subsequent coupling to the N-terminus of the growing peptide chain, which is anchored to a solid support resin. The benzyl group on the gamma-carboxyl side chain prevents unwanted side reactions.

Applications Beyond Peptide Synthesis

The utility of these compounds extends beyond the synthesis of peptides. They are key intermediates in the creation of a variety of pharmaceuticals and bioactive molecules.[5] For instance, they are used in the development of therapeutics targeting neurological disorders.[5] Furthermore, polymers synthesized from L-Glutamic acid γ-benzyl ester have applications in drug delivery systems and magnetic resonance imaging (MRI).

Quality Control and Analysis

The purity of benzyl-protected glutamic acid derivatives is paramount for successful synthesis. High-performance liquid chromatography (HPLC) is a standard method for assessing purity.[5] The optical rotation is another critical parameter for ensuring the enantiomeric purity of these chiral molecules.[5]

References

-

Aapptec Peptides. H-Glu(OBzl)-OBzl HCl [4561-10-8]. [Link]

-

Aapptec Peptides. H-Glu(OBzl)-OH HCl, L-Glutamic acid gamma-benzyl ester hydrochloride salt. [Link]

-

Aapptec Peptides. H-Glu(OtBu)-OBzl HCl [98102-32-0]. [Link]

-

Chem-Impex. L-Glutamic acid γ-benzyl ester α-amide hydrochloride. [Link]

-

Hangzhou Taihe-Chem Co., Ltd. H-Glu(OBzl)-OBzl·HCl. [Link]

-

National Center for Biotechnology Information. Glutamic acid gamma-benzyl ester. PubChem Compound Summary for CID 72706032. [Link]

-

Chem-Impex. Boc-L-glutamic acid γ-benzyl ester. [Link]

Sources

An In-depth Technical Guide to the Storage and Handling of H-Glu-Obzl.HCl Powder

Introduction

L-Glutamic acid α-benzyl ester hydrochloride (H-Glu-Obzl.HCl) is a pivotal building block in the field of peptide synthesis and drug development.[1] As a derivative of L-glutamic acid, it provides the core structure of this key amino acid with its α-carboxyl group strategically protected by a benzyl ester. This protection is crucial, as it allows for the selective formation of peptide bonds at the free γ-carboxyl group or, more commonly after N-terminal protection, allows the free α-amino group to participate in chain elongation. The hydrochloride salt form enhances the compound's stability and shelf-life, rendering the otherwise reactive free amine non-nucleophilic until desired.

The success of any synthesis utilizing this compound is fundamentally dependent on the integrity of this starting material. Improper storage and handling can lead to degradation, contamination, or hydration, resulting in poor reaction yields, difficult purifications, and unreliable experimental outcomes. This guide provides a comprehensive overview of the best practices for the storage, handling, and utilization of this compound powder, grounded in chemical principles and field-proven experience to ensure its optimal performance in research and development settings.

Section 1: Chemical & Physical Properties

A thorough understanding of the compound's properties is the foundation for its proper management. The benzyl ester and hydrochloride salt moieties dictate its stability, solubility, and reactivity.

| Property | Data | Significance in Research & Handling |

| Chemical Name | L-Glutamic acid α-benzyl ester hydrochloride | The precise name distinguishes it from its γ-benzyl ester isomer, which has different reactivity. |

| Synonyms | This compound, L-alpha-benzyl glutamate hydrochloride | Provides alternative names for searching literature and supplier databases.[2] |

| Molecular Formula | C₁₂H₁₆ClNO₄ | Essential for calculating molar quantities for reactions. |

| Molecular Weight | 273.71 g/mol | Critical for accurate mass calculations to ensure correct stoichiometry in synthesis protocols. |

| Appearance | White to off-white crystalline powder | A significant deviation in color (e.g., yellowing) may indicate degradation or impurities.[3] |

| Melting Point | ~157 °C[2] | A broad or depressed melting range can be an indicator of impurities or hydration. |

| Storage Temperature | 2-8°C recommended for long-term storage[4] | Cool temperatures slow down potential degradation pathways. Some suppliers may recommend storage as low as -15°C.[2] |

| Key Sensitivities | Hygroscopic, sensitive to air and light | Dictates the need for storage in a dry, inert atmosphere and protection from light to prevent hydrolysis and photo-degradation. |

Section 2: Long-Term Storage and Stability

The primary objective of a storage protocol is to maintain the chemical's purity and reactivity over time. For this compound, the main adversaries are moisture, heat, and oxygen.

Core Storage Principles

-

Temperature: The compound should be stored in a controlled cold environment, typically between 2°C and 8°C.[4] This is not merely a suggestion but a critical requirement to minimize the rate of any potential decomposition reactions. The Arrhenius equation dictates that reaction rates decrease significantly with lower temperatures, thus preserving the compound's integrity.

-

Moisture (Humidity): this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is detrimental for two primary reasons. First, the presence of water can facilitate the hydrolysis of the benzyl ester, yielding L-glutamic acid and benzyl alcohol, which are impurities that will interfere with subsequent reactions. Second, absorbed water can cause the powder to clump, making it difficult to weigh accurately. Therefore, the compound must be stored in a tightly sealed container, preferably within a desiccator or a dry cabinet.[5][6]

-

Atmosphere: For maximal stability, particularly if the container will be opened multiple times, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice. This displaces atmospheric oxygen, which can participate in oxidative degradation pathways over long periods, and also helps to exclude moisture. After each use, flushing the container headspace with an inert gas before resealing is a self-validating step to ensure a protective environment.

-

Light: As with many complex organic molecules, prolonged exposure to UV light can provide the energy to initiate degradation. Storing the compound in an opaque container or in a dark location is a simple but effective preventative measure.

Storage Recommendations Summary

| Form | Recommended Temperature | Duration | Key Considerations |

| Solid Powder | 2°C to 8°C | Months to Years | Keep container tightly sealed, protect from moisture and light.[4][5] For frequent access, store in a desiccator. |

| Stock Solution | -20°C or -80°C | 1 to 6 months[7] | Aliquot to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[7] |

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Safe handling ensures both personnel safety and the preservation of the compound's purity. Contamination of the stock material with moisture, dust, or other chemicals during handling is a common source of experimental failure.

Engineering Controls and PPE

-

Ventilation: All weighing and handling of this compound powder should be performed inside a certified chemical fume hood or a powder containment hood.[6][8] This is crucial to prevent the inhalation of fine particulates, which may cause respiratory tract irritation.[6][9]

-

Personal Protective Equipment (PPE): The minimum required PPE includes:

-

Static Control: In very dry environments, fine powders can become electrostatically charged, causing them to disperse and making weighing difficult. Using an anti-static weighing dish or an ionizing bar can mitigate this issue.[5]

Handling Workflow Diagram

The following diagram outlines the logical flow for safely handling the powder from storage to use.

Caption: Workflow for safe handling of this compound powder.

Section 4: Experimental Protocol: Use in Peptide Coupling

The hydrochloride salt is not reactive in a peptide coupling reaction. Its purpose is to protect the amine. The first step in any synthesis is therefore the in situ neutralization to generate the free amine, which can then act as a nucleophile.

Step-by-Step Methodology: Dipeptide Synthesis

This protocol describes the coupling of this compound with an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) using a standard carbodiimide coupling agent.

-

Reagent Preparation:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[3] The choice of solvent depends on the solubility of the coupling partners.

-

-

Neutralization of the Amine:

-

To the stirred solution from Step 1, add a non-nucleophilic hindered base such as N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (1.0-1.1 equivalents).[3][11]

-

Causality: A stoichiometric amount of base is required to react with the hydrochloride, forming a salt (e.g., DIEA-HCl) and liberating the primary amine of the glutamate ester. Using a hindered base is critical to prevent it from competing as a nucleophile in the subsequent coupling step.

-

Stir the mixture at room temperature for 15-20 minutes to ensure complete neutralization.[3]

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 1.0 equivalent) and a coupling additive/racemization suppressant like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in the chosen anhydrous solvent.[11][12]

-

Cool this solution to 0°C in an ice bath.

-

Add the coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents), to the cooled solution.[12] A white precipitate of dicyclohexylurea (DCU) will begin to form as the carboxylic acid is activated.

-

Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an HOBt-ester, which is less prone to racemization and reacts cleanly with the free amine.

-

-

Coupling Reaction:

-

Add the neutralized free amine solution from Step 2 to the activated acid mixture from Step 3.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by a technique like TLC or LC-MS.[3]

-

-

Work-up and Purification:

-

Filter off the DCU byproduct.

-

Wash the filtrate successively with dilute acid (e.g., 1N HCl) to remove excess base, saturated sodium bicarbonate to remove unreacted acid and HOBt, and brine.[12]

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.[12]

-

The crude dipeptide can then be purified by silica gel column chromatography.[12]

-

Peptide Coupling Workflow Diagram

Caption: Experimental workflow for a standard peptide coupling reaction.

Section 5: Spill Management and Waste Disposal

Accidents can happen, and preparedness is key.

-

Small Spills: For a small powder spill, first ensure no one is in immediate danger.[9] Wearing appropriate PPE, gently sweep up the material and place it in a suitable, labeled container for disposal.[5][6] Avoid creating dust clouds. Clean the area with a damp cloth.

-

Large Spills: Evacuate the area and prevent entry. If there is a risk of inhalation, contact your institution's environmental health and safety (EHS) office immediately.[8]

-

Waste Disposal: All waste, including empty containers, contaminated PPE, and spilled material, must be disposed of in accordance with federal, state, and local environmental regulations.[10] Treat it as chemical waste; do not discard it in regular trash or down the drain.

Conclusion

This compound is a robust and valuable reagent when its chemical nature is respected. The principles outlined in this guide—storing it cold and dry, handling it with appropriate care in a ventilated environment, and understanding the necessity of neutralization before use—are fundamental to achieving reproducible and high-quality results in peptide synthesis. By integrating these practices into standard laboratory operations, researchers can ensure the long-term integrity of the material and the success of their scientific endeavors.

References

-

AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Glu(OtBu)-OBzl HCl. Retrieved from AAPPTec. [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Gly-OBzl HCl. Retrieved from AAPPTec. [Link]

-

AAPPTec, LLC. (n.d.). H-Glu(OBzl)-OH HCl, L-Glutamic acid gamma-benzyl ester hydrochloride salt. Retrieved from AAPPTec. [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Glu-OBzl. Retrieved from AAPPTec. [Link]

-

Standard Operating Procedure. (n.d.). Hydrochloric Acid. Retrieved from a university EHS website. [Link]

-

AAPPTec, LLC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from AAPPTec. [Link]

-

Thieme. (n.d.). Synthesis of Peptides. Retrieved from a scientific publisher. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. L -Glutamic acid g-benzyl ester = 99.0 T 1676-73-9 [sigmaaldrich.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. peptide.com [peptide.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

solubility of H-Glu-Obzl.HCl in different solvents

An In-depth Technical Guide: Solubility of L-Glutamic Acid γ-Benzyl Ester Hydrochloride (H-Glu-OBzl.HCl)

Executive Summary

L-Glutamic acid γ-benzyl ester hydrochloride (this compound) is a pivotal intermediate in synthetic organic chemistry, most notably in solid-phase and solution-phase peptide synthesis. Its utility as a building block for complex peptides and active pharmaceutical ingredients (APIs) is fundamentally governed by its solubility characteristics. A thorough understanding of its behavior in various solvent systems is not merely a matter of convenience but a critical parameter that dictates reaction efficiency, purification strategies, and formulation success. This guide provides a detailed analysis of the physicochemical properties of this compound, presents a comprehensive overview of its solubility in diverse organic and aqueous media, and offers robust, field-proven protocols for its experimental determination.

Physicochemical Drivers of Solubility

The solubility of this compound is a direct consequence of its molecular architecture. The molecule is a chimera of polar, ionic, and nonpolar functionalities, each contributing to its interaction with a given solvent.

Molecular Structure Analysis

This compound possesses three key regions that dictate its solubility:

-

The Amino Acid Backbone: This includes a free α-carboxylic acid and an α-ammonium chloride group. The presence of the hydrochloride salt imparts significant ionic character, making this region highly polar and hydrophilic. It readily engages in strong ion-dipole interactions and hydrogen bonding with polar protic solvents.

-

The Glutamic Acid Side Chain: The aliphatic portion of the side chain (–CH₂–CH₂–) introduces a degree of lipophilicity.

-

The γ-Benzyl Ester Group: The benzyl (–CH₂–Ph) protecting group is the most significant nonpolar feature. This bulky, aromatic moiety is hydrophobic and favors interactions with nonpolar or moderately polar organic solvents through van der Waals forces.

The overall solubility is a delicate balance between the high polarity of the ammonium salt head and the hydrophobicity of the benzyl ester tail.

Caption: Figure 1: Key functional groups influencing solubility.

Causality of Solvent Interactions

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents are effective at solvating the ionic ammonium chloride and the carboxylic acid group through hydrogen bonding and ion-dipole forces. However, the large benzyl group can limit overall solubility. The non-salt form, L-Glutamate-γ-benzyl ester, has a reported aqueous solubility of approximately 2 mg/mL, which may require ultrasonication to achieve.[1]

-

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent choices for this compound.[2] Their high dipole moment effectively solvates the ionic head, while their organic nature accommodates the nonpolar benzyl group. A related compound, H-Glu(OBzl)-OBzl.HCl, is highly soluble in DMSO at 100 mg/mL, suggesting strong solubility for this compound as well.[3] DMF is a common solvent for peptide synthesis and is known to solubilize a wide range of protected amino acids.[4]

-

Chlorinated Solvents (e.g., DCM, Chloroform): These solvents are generally effective due to their ability to interact with the less polar aspects of the molecule, particularly the benzyl group.[2] While less efficient at solvating the ionic salt compared to DMF or DMSO, they often provide sufficient solubility for synthetic reactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to be poorly soluble in these solvents, as they cannot effectively solvate the highly polar/ionic amino acid head.

Solubility Profile

The following tables summarize the known and expected solubility behavior of this compound. It is crucial to note that quantitative data for this specific compound is not widely published, underscoring the importance of experimental determination as outlined in Section 5.0.

Qualitative Solubility Data

| Solvent | Solvent Class | Observed/Expected Solubility | Reference |

| Water (H₂O) | Polar Protic | Sparingly Soluble | [1] |

| Methanol (MeOH) | Polar Protic | Soluble / Slightly Soluble (may require heating) | [5] |

| Ethanol (EtOH) | Polar Protic | Soluble / Slightly Soluble | [5] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Very Soluble | [3]**,[5] |

| Dichloromethane (DCM) | Chlorinated | Soluble | [2] |

| Chloroform (CHCl₃) | Chlorinated | Soluble | [2] |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | General Knowledge |

| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | General Knowledge |

| Ethyl Acetate (EtOAc) | Ester | Slightly Soluble | [5] |

| Hexanes | Nonpolar Aliphatic | Insoluble | General Knowledge |

| Data pertains to the non-hydrochloride form, H-Glu(OBzl)-OH, but provides a strong indication for the salt form. | |||

| **Data pertains to the related compound H-Glu(OBzl)-OBzl.HCl. |

Quantitative Solubility Data

Quantitative solubility is highly dependent on temperature and the exact composition of the solvent system. The data below is compiled from related compounds and serves as an estimation.

| Solvent | Temperature | Concentration | Compound | Reference |

| Water (H₂O) | Ambient | ~2 mg/mL (8.43 mM) | H-Glu(OBzl)-OH | [1] |

| DMSO | Ambient | ≥100 mg/mL (274.85 mM) | H-Glu(OBzl)-OBzl.HCl | [3] |

Factors Influencing Solubility

Effect of pH

For amino acid derivatives, pH is a critical determinant of solubility in aqueous media.[6] The solubility of this compound is lowest at its isoelectric point (pI) and increases significantly as the pH moves away from the pI.

-

In acidic conditions (e.g., pH 1.2-4): The α-carboxylic acid group (pKa ~2.2) will be largely protonated (–COOH), while the amine remains protonated (–NH₃⁺). The molecule carries a net positive charge, enhancing its interaction with water.

-

In basic conditions (e.g., pH > 8): The α-carboxylic acid will be deprotonated (–COO⁻) and the α-ammonium group will be deprotonated to the free amine (–NH₂). The molecule becomes zwitterionic or negatively charged, which can influence solubility. Adjusting pH can therefore be a powerful tool to enhance aqueous solubility.[7]

Effect of Temperature

For most solid solutes, solubility increases with temperature. Gentle warming (e.g., to 37-40°C) can be an effective method to increase both the rate of dissolution and the equilibrium solubility of this compound, particularly in moderately effective solvents.[8] However, caution must be exercised to avoid potential degradation, especially during prolonged heating.[5]

Experimental Protocols for Solubility Determination

The following protocols provide a self-validating framework for researchers to determine the solubility of this compound accurately.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is the gold standard for determining the intrinsic, thermodynamic solubility of a compound.[9] It measures the concentration of a saturated solution at equilibrium.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg, ensuring solid is visible) to a known volume of the test solvent (e.g., 1-2 mL) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the sample at high speed (e.g., >10,000 g) for 15-20 minutes. Alternatively, filter the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE or PVDF).

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent. Analyze the concentration of this compound using a validated analytical technique, such as HPLC-UV. A standard calibration curve must be prepared to ensure accurate quantification.

-

Calculation: The solubility (in mg/mL or mM) is calculated from the measured concentration, accounting for any dilution factors. The experiment should be performed in at least triplicate.[10][11]

Caption: Figure 2: Workflow for Shake-Flask Solubility Assay.

Practical Recommendations

-

For Peptide Synthesis: DMF is the recommended starting solvent for coupling reactions involving this compound.[4] If solubility issues arise, particularly with a growing peptide chain, adding a co-solvent like DMSO can be beneficial.[12]

-

For Stock Solutions: For analytical purposes, preparing a concentrated stock solution in DMSO is advisable.[13] Ensure the DMSO is anhydrous, as hygroscopic DMSO can negatively impact the solubility of some products.[3]

-

Troubleshooting Poor Solubility: If the compound fails to dissolve, gentle warming and sonication can be employed.[8] For reactions in less polar solvents where the HCl salt is problematic, in-situ neutralization with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) will generate the more organic-soluble free amine.

Conclusion

This compound exhibits a complex solubility profile driven by its dual hydrophilic-lipophilic character. It is most effectively solubilized by polar aprotic solvents like DMF and DMSO, making them ideal for synthetic applications. Its solubility in polar protic and chlorinated solvents is moderate, while it remains insoluble in nonpolar media. Factors such as pH and temperature can be strategically manipulated to enhance solubility, particularly in aqueous systems. For precise and reliable data, researchers should employ standardized protocols, such as the shake-flask method, to determine thermodynamic solubility in their specific solvent systems of interest.

References

- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Glu(OtBu)-OBzl HCl.

-

PubChem. (n.d.). (4S)-4-amino-5-benzyloxy-5-oxo-pentanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

ACS Publications. (2020). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

-

YouTube. (2015). The Effect of Ph on protein solubility. Retrieved from [Link]

-

ChemBK. (2024). H-GLU(OBZL)-OH - Physico-chemical Properties. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]

-

ResearchGate. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

-

World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Retrieved from [Link]

-